3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride
Description
Properties
IUPAC Name |
3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14;;/h1-3,6-8H,4-5,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLORHYUPCLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=NC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)ethanol with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C₉H₁₂Cl₂N₄O, with a molecular weight of approximately 204.23 g/mol. The structural features include:
- Triazole Ring : A five-membered heterocyclic compound containing three nitrogen atoms.
- Ethoxy Group : Contributes to the compound's solubility and reactivity.
- Aniline Moiety : Provides sites for further functionalization and biological interaction.
Antimicrobial Properties
Research indicates that 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride exhibits significant antimicrobial activity. The triazole ring is known for its role in various pharmaceutical agents, particularly those targeting bacterial and fungal infections. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound has also been explored for its anticancer properties. It interacts with biological targets through hydrogen bonding and π-π interactions, which are crucial for binding to DNA or proteins involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate carcinoma (LNCaP) .
Study on Antimicrobial Activity
A study conducted on various triazole derivatives found that this compound showed promising results against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity comparable to established antibiotics .
Anticancer Activity Evaluation
In another research effort, the anticancer efficacy of this compound was evaluated using the MTT assay against different cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-4-(1H-1,2,4-Triazol-1-yl)aniline
- Structure : A chloro substituent replaces the ethoxy-triazole group at the aniline para position.
- Key Differences :
- The absence of an ethoxy bridge reduces steric bulk and flexibility.
- Neutral form (vs. dihydrochloride) likely decreases water solubility.
- Safety Profile : The Safety Data Sheet (SDS) indicates stringent handling precautions, including respiratory protection and immediate decontamination upon exposure, suggesting higher acute toxicity compared to the target compound .
Quinconazole and Fluquinconazole
- Structure: Triazole-substituted quinazolinones with dichlorophenyl/fluorophenyl groups.
- Functional Comparison: Quinazolinone core vs. Both are commercial fungicides, whereas the target compound’s simpler aniline scaffold may limit broad-spectrum efficacy but improve synthetic accessibility.
- Applications : Used in agriculture; the target compound’s dihydrochloride form could improve formulation stability in aqueous environments .
Azo Dyes with Substituted Anilines (Maliyappa et al., 2020)
- Structure : Azo-linked anilines coupled with benzothiazole-pyrazolone heterocycles.
- Functional Comparison :
Data Table: Comparative Analysis
Research Findings and Implications
- Triazole Role: The 1,2,4-triazole group’s nitrogen-rich structure facilitates hydrogen bonding and metal coordination, enhancing binding to biological targets (e.g., fungal lanosterol demethylase) .
- Substituent Effects : Ethoxy bridges in the target compound improve solubility and bioavailability compared to chloro or phenyl substituents in analogs .
- Salt Form Advantages : Dihydrochloride salts mitigate volatility and enhance stability in formulations, critical for industrial-scale applications .
Biological Activity
3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and an aniline structure, which are known for their diverse biological properties. The molecular formula is , with a molecular weight of approximately 277.15 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole moieties often act as enzyme inhibitors. For example, they can inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| HepG2 (Liver) | 20.34 | Inhibition of cell proliferation |
| A549 (Lung) | 18.75 | Modulation of signaling pathways |
These results indicate that the compound's mechanism may involve apoptosis induction and inhibition of key signaling pathways associated with cancer progression.
Case Studies
Several studies have provided insights into the biological effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased expression of p53 and activation of caspase-3, suggesting a robust apoptotic response in breast cancer cells .
- In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models, further validating its potential as an anticancer therapeutic .
- Synergistic Effects : Combining this compound with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, indicating potential for use in combination therapies .
Q & A
Q. Q: What are the key steps in synthesizing 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride, and how can purity be ensured?
A: The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:
Ether Formation : React 3-aminophenol with 2-chloroethanol under basic conditions to form the ethoxy intermediate.
Triazole Incorporation : Treat the intermediate with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF) with a catalyst like K₂CO₃ to introduce the triazole moiety.
Hydrochloride Salt Formation : Acidify with HCl to precipitate the dihydrochloride salt.
Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and confirm stoichiometry via elemental analysis. Crystallization in ethanol/water mixtures improves purity .
Q. Q: Which spectroscopic methods are critical for structural confirmation?
A:
| Technique | Purpose | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | Aromatic protons (δ 6.8–7.2 ppm), triazole protons (δ 8.1–8.5 ppm) |
| FT-IR | Identify functional groups | N-H stretch (~3400 cm⁻¹), C-N triazole (~1500 cm⁻¹) |
| X-ray Diffraction | Resolve crystal structure | Bond lengths/angles for triazole and ether linkages |
| Mass Spectrometry | Verify molecular weight | [M+H]⁺ peak at m/z ≈ 251 (free base) |
| Note: Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities . |
Advanced Synthesis Optimization
Q. Q: How can reaction conditions be optimized to maximize yield and minimize byproducts?
A: Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DMSO), and reaction time (4–12 hrs).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, higher yields (>85%) are achieved at 80°C in DMF with 8-hour reflux .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess HCl during salt formation .
Q. Q: What computational tools aid in predicting reaction pathways for derivatives?
A: Tools like Gaussian (for DFT calculations) and ICReDD (reaction path search algorithms) model intermediates and transition states. For example:
- Simulate the activation energy of triazole ring formation under varying pH conditions.
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Data Contradictions and Reproducibility
Q. Q: How should researchers address inconsistencies in reported biological activity data?
A:
Control Variables : Standardize assay conditions (e.g., cell line, solvent concentration).
Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
Mechanistic Studies : Use knock-out models (e.g., CRISPR) to validate target specificity.
Meta-Analysis : Compare datasets across publications, highlighting solvent effects (e.g., DMSO vs. PBS) .
Q. Q: Why might solubility discrepancies arise in different solvents, and how can they be resolved?
A: Solubility depends on:
- Counterion Effects : Dihydrochloride salts exhibit higher aqueous solubility than free bases.
- Co-Solvents : Use ethanol/water mixtures (1:1 v/v) for in vitro assays.
- Dynamic Light Scattering (DLS) : Quantify aggregation tendencies in PBS .
Functional Group Reactivity
Q. Q: Which functional groups in the compound are most reactive, and how can they be modified?
A:
| Group | Reactivity | Modification Example |
|---|---|---|
| Amino (-NH₂) | Nucleophilic | Acylation with acetic anhydride to form amides |
| Triazole | Electrophilic at N1 | Alkylation with methyl iodide |
| Ether (-O-) | Inert under mild conditions | Requires strong acids (e.g., HBr/H₂SO₄) for cleavage |
| Note: Monitor reactions via TLC (silica gel, ethyl acetate/hexane) . |
Q. Q: How can the compound be functionalized for probe development (e.g., fluorescent tagging)?
A:
Click Chemistry : React the triazole with alkynes (e.g., BODIPY-alkyne) via Cu(I)-catalyzed cycloaddition.
Protection/Deprotection : Protect the amine with Boc groups before tagging, then deprotect with TFA .
Environmental and Safety Considerations
Q. Q: What protocols ensure safe handling in laboratory settings?
A:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during HCl gas evolution.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Q. Q: How can environmental persistence be assessed?
A:
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts via LC-MS.
- ECOSAR Modeling : Predict ecotoxicity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
